molecular formula C12H15NO3 B11677403 Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester CAS No. 86396-51-2

Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester

Cat. No.: B11677403
CAS No.: 86396-51-2
M. Wt: 221.25 g/mol
InChI Key: CYAZPJCQYPSCLM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a carbamoyl group attached to a propanoate moiety, with a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylphenyl)carbamoyl]propanoate typically involves the reaction of 4-methylphenyl isocyanate with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-[(4-methylphenyl)carbamoyl]propanoate can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the precursor can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Hydrolysis: 4-methylphenylcarbamic acid and methanol.

    Reduction: 3-[(4-methylphenyl)amino]propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methoxyphenyl)carbamoyl]propanoate
  • Methyl 3-[(4-hydroxyphenyl)carbamoyl]propanoate
  • Methyl 3-[(4-chlorophenyl)carbamoyl]propanoate

Uniqueness

Methyl 3-[(4-methylphenyl)carbamoyl]propanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and modify its interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

86396-51-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-(4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

CYAZPJCQYPSCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OC

Origin of Product

United States

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